molecular formula C14H3Cl6NO2 B045325 TECLOFTALAM METABOLITE CAS No. 26491-30-5

TECLOFTALAM METABOLITE

Cat. No.: B045325
CAS No.: 26491-30-5
M. Wt: 429.9 g/mol
InChI Key: ZEUXEQLXCFSNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and an isoindole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione typically involves the chlorination of isoindole derivatives. One common method includes the reaction of 2,3-dichlorobenzoyl chloride with tetrachloroisoindoline in the presence of a suitable base, such as triethylamine, under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of isoindole oxides.

    Reduction: Formation of partially dechlorinated isoindole derivatives.

    Substitution: Formation of hydroxyl or amino-substituted isoindole derivatives.

Scientific Research Applications

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione: Lacks the 2,3-dichlorophenyl group, resulting in different chemical properties and reactivity.

    2,3-dichlorophenyl-1H-isoindole-1,3(2H)-dione: Lacks the tetrachloro substitution on the isoindole core, leading to variations in its chemical behavior.

Uniqueness

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both tetrachloro and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination of substituents makes it a versatile compound for various research applications.

Properties

IUPAC Name

4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H3Cl6NO2/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(21)23)10(18)12(20)11(19)9(6)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUXEQLXCFSNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H3Cl6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.